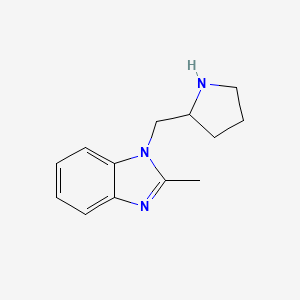

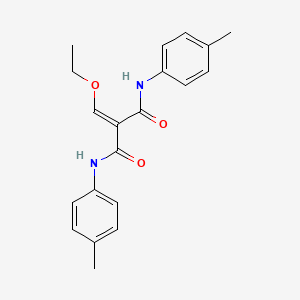

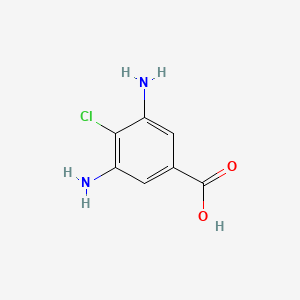

2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on related benzodiazole derivatives has demonstrated their potential in the development of new antimicrobial and antifungal agents. For example, a study on the synthesis, antimicrobial activity, and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives found interesting antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains, suggesting these structures as good starting points for developing powerful antimycobacterial agents (Nural et al., 2018).

Synthesis and Chemical Studies

The synthesis of complex benzodiazole derivatives and their potential applications in medicinal chemistry have been widely studied. For instance, research on novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives highlighted a one-pot, solvent-free microwave-assisted synthesis technique, showcasing the operational simplicity and environmental friendliness of the process. The newly synthesized derivatives exhibited promising antibacterial and antioxidant activities, as well as antitubercular activity against Mycobacterium tuberculosis H37RV (Bhoi et al., 2016).

Catalytic Activity in Organic Synthesis

The use of benzodiazole derivatives as catalysts in organic synthesis has been explored, particularly in the oxidation of olefins. A study involving dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands demonstrated their catalytic activity in olefin oxidation, offering insights into the efficiency and potential utility of these complexes in various organic transformations (Ghorbanloo et al., 2017).

Anticancer Research

The exploration of benzodiazole derivatives in anticancer research has yielded promising results. For example, studies on benzimidazole-based mono/dinuclear Zn(II) complexes revealed significant cytotoxic properties against different carcinoma cells, particularly highlighting complex 1's optimum antiproliferative activity in SHSY5Y cells via G0/G1 phase arrest of the cell cycle, which could induce apoptosis (Zhao et al., 2015).

Future Directions

Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions for “2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole” could involve further exploration of its potential biological activities and therapeutic applications.

properties

IUPAC Name |

2-methyl-1-(pyrrolidin-2-ylmethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10-15-12-6-2-3-7-13(12)16(10)9-11-5-4-8-14-11/h2-3,6-7,11,14H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIXTBNEEVXQSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3CCCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate](/img/structure/B2570599.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2570603.png)

![5-[(2-Methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2570604.png)

![2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2570606.png)

![3-(Difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2570612.png)